2',5,6',7-Tetrahydroxyflavanone
Overview
Description
2’,5,6’,7-Tetrahydroxyflavanone is a natural flavonoid. It has been found to inhibit lipid peroxide formation induced by adenosine diphosphate and reduced nicotinamide adenine dinucleotide phosphate in rat liver homogenate .
Molecular Structure Analysis
The molecular formula of 2’,5,6’,7-Tetrahydroxyflavanone is C15H10O6. It has a molecular weight of 286.23600. The compound has a density of 1.654g/cm3 and a boiling point of 589ºC at 760 mmHg .Physical And Chemical Properties Analysis
2’,5,6’,7-Tetrahydroxyflavanone has a molecular weight of 286.23600, a density of 1.654g/cm3, and a boiling point of 589ºC at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antioxidant Activity
2’,5,6’,7-Tetrahydroxyflavanone exhibits potent antioxidant properties . It has been shown to have a strong free radical scavenging effect and reducing power, which are crucial in preventing oxidative stress-related cellular damage . This compound can be utilized in research focusing on oxidative stress, aging, and related diseases.
Pharmacological Potential
In pharmacology, this flavanone has been studied for its biological activities , which include antidiabetic, anti-atherogenic, antitumoral, antimutagenic, antihypertensive, and neuroprotective effects . These properties make it a valuable compound for developing new therapeutic agents.
Biochemical Significance
Biochemically, 2’,5,6’,7-Tetrahydroxyflavanone is involved in various cellular mechanisms . Its role in scavenging radicals, binding metal ions, and inhibiting enzymatic systems responsible for free radical generation is significant for understanding and manipulating cellular biochemistry .
Medicinal Chemistry
In medicinal chemistry, the compound’s antioxidant capabilities are harnessed to develop new drugs and treatments. Its ability to protect cells from oxidative damage makes it a candidate for drug design and synthesis in the quest for treatments for oxidative stress-induced conditions .
Cosmetic Applications
The antioxidant properties of 2’,5,6’,7-Tetrahydroxyflavanone also find applications in the cosmetic industry . It can be used in the formulation of skincare products to prevent damage caused by free radicals, leading to anti-aging benefits and improved skin health .
Industrial Relevance
Industrially, this flavanone can be synthesized and used as an additive in food and beverages for its health-promoting properties. Its natural occurrence in plants like Scutellaria baicalensis Georgi also makes it a compound of interest in the nutraceutical industry .
Environmental Impact
Research into the environmental impact of flavanones like 2’,5,6’,7-Tetrahydroxyflavanone includes their interactions with DNA and potential protective effects against oxidative damage to genetic material. This is crucial for understanding the long-term implications of flavanones on environmental health .
Chiral Synthesis
The compound’s chiral nature allows for exploration in the field of chiral synthesis , where it can be used to study the effects of chirality on biological activity and develop enantioselective synthesis methods .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2’,5,6’,7-Tetrahydroxyflavanone is the free radicals in the body . It has been shown to have excellent free radical scavenging effect .
Mode of Action
2’,5,6’,7-Tetrahydroxyflavanone interacts with its targets by scavenging free radicals . This interaction results in a reduction of oxidative stress in the body, which can lead to various health benefits .
Biochemical Pathways
The antioxidant activity of 2’,5,6’,7-Tetrahydroxyflavanone affects the oxidative stress pathway . By scavenging free radicals, it reduces oxidative stress, which can have downstream effects on various biological processes, including inflammation and aging .
Pharmacokinetics
It is known to be soluble in various organic solvents, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2’,5,6’,7-Tetrahydroxyflavanone’s action primarily involve the reduction of oxidative stress. By scavenging free radicals, it can prevent cellular damage caused by oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5,6’,7-Tetrahydroxyflavanone. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants in the environment . .
properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWELZOKMSAJRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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